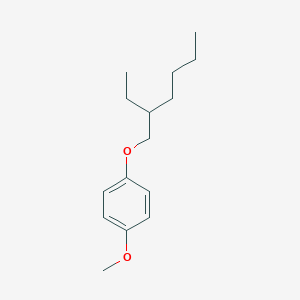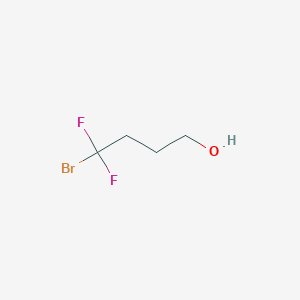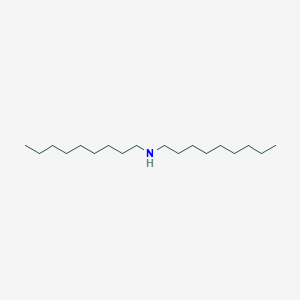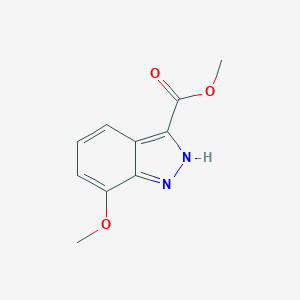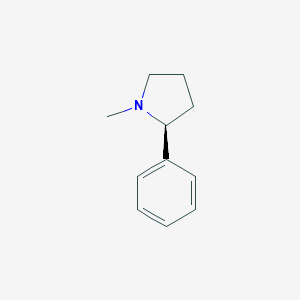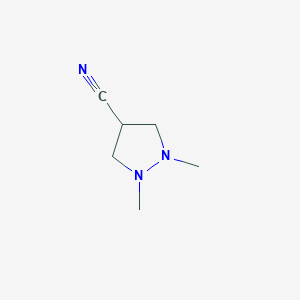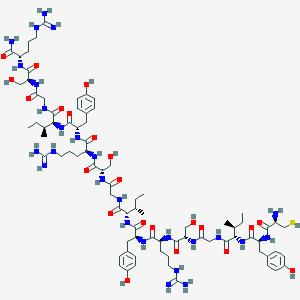
C(Yigsr)3-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C(Yigsr)3-NH2, also known as cyclo(YIGSR) peptide, is a cyclic peptide that consists of four amino acids: tyrosine (Y), isoleucine (I), glycine (G), serine (S), and arginine (R). This peptide has been extensively studied in the field of tissue engineering and regenerative medicine due to its ability to promote cell adhesion, proliferation, and differentiation.
作用機序
The mechanism of action of C(Yigsr)3-NH2 is not fully understood, but it is believed to involve the interaction of the peptide with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell adhesion and signaling. C(Yigsr)3-NH2 has been shown to bind to integrin αvβ3 and α5β1, which are involved in cell adhesion and migration. This binding activates intracellular signaling pathways, leading to the promotion of cell proliferation and differentiation.
生化学的および生理学的効果
C(Yigsr)3-NH2 has been shown to have various biochemical and physiological effects on cells. It promotes cell adhesion, migration, and proliferation, which are critical steps in tissue regeneration. C(Yigsr)3-NH2 also stimulates the production of extracellular matrix (ECM) proteins, such as collagen and fibronectin, which are essential for tissue repair. In addition, C(Yigsr)3-NH2 has been shown to have anti-inflammatory effects, which may contribute to its potential in wound healing and tissue regeneration.
実験室実験の利点と制限
C(Yigsr)3-NH2 has several advantages for lab experiments. It is a small peptide that can be easily synthesized and modified. It has been extensively studied, and its mechanism of action is well understood. C(Yigsr)3-NH2 has also been shown to be biocompatible and non-toxic, making it suitable for use in tissue engineering and regenerative medicine. However, there are also limitations to the use of C(Yigsr)3-NH2 in lab experiments. It is a relatively expensive peptide, and its synthesis and purification can be challenging. In addition, the effects of C(Yigsr)3-NH2 on different cell types and tissues may vary, and further studies are needed to fully understand its potential in different applications.
将来の方向性
There are several future directions for the study of C(Yigsr)3-NH2. One area of research is the development of novel delivery systems for C(Yigsr)3-NH2, such as nanoparticles or hydrogels, which may enhance its efficacy in tissue regeneration. Another direction is the investigation of the effects of C(Yigsr)3-NH2 on different cell types and tissues, as well as its potential in combination with other growth factors and biomaterials. Finally, further studies are needed to fully understand the mechanism of action of C(Yigsr)3-NH2 and its potential in cancer therapy.
合成法
C(Yigsr)3-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS is a widely used method for peptide synthesis, which involves the stepwise addition of amino acids to a solid support. LPPS, on the other hand, involves the synthesis of peptides in solution, followed by purification using chromatography techniques. Both methods have been used to synthesize C(Yigsr)3-NH2, and the purity and yield of the peptide depend on the synthesis method and the quality of the starting materials.
科学的研究の応用
C(Yigsr)3-NH2 has been extensively studied in the field of tissue engineering and regenerative medicine. It has been shown to promote cell adhesion, proliferation, and differentiation, which are critical steps in tissue regeneration. C(Yigsr)3-NH2 has been used in various applications, including wound healing, bone regeneration, and nerve regeneration. In addition, C(Yigsr)3-NH2 has been investigated for its potential in cancer therapy, as it has been shown to inhibit tumor growth and metastasis.
特性
CAS番号 |
145194-33-8 |
|---|---|
製品名 |
C(Yigsr)3-NH2 |
分子式 |
C81H128N26O22S |
分子量 |
1850.1 g/mol |
IUPAC名 |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C81H128N26O22S/c1-7-41(4)63(105-70(121)54(102-67(118)50(82)40-130)31-44-16-22-47(111)23-17-44)76(127)94-35-61(115)97-58(38-109)74(125)100-52(14-11-29-91-80(86)87)69(120)104-56(33-46-20-26-49(113)27-21-46)72(123)107-65(43(6)9-3)78(129)95-36-62(116)98-59(39-110)75(126)101-53(15-12-30-92-81(88)89)68(119)103-55(32-45-18-24-48(112)25-19-45)71(122)106-64(42(5)8-2)77(128)93-34-60(114)96-57(37-108)73(124)99-51(66(83)117)13-10-28-90-79(84)85/h16-27,41-43,50-59,63-65,108-113,130H,7-15,28-40,82H2,1-6H3,(H2,83,117)(H,93,128)(H,94,127)(H,95,129)(H,96,114)(H,97,115)(H,98,116)(H,99,124)(H,100,125)(H,101,126)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t41-,42-,43-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-/m0/s1 |
InChIキー |
NYGUKCMZBVVHAD-XRUGSSGGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |
その他のCAS番号 |
145194-33-8 |
配列 |
CYIGSRYIGSRYIGSR |
同義語 |
C(YIGSR)3-NH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



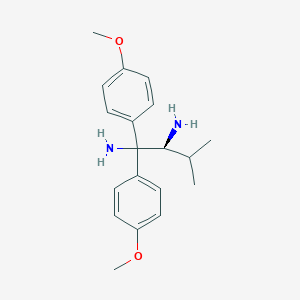
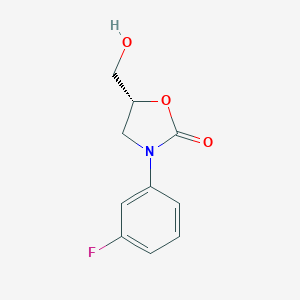
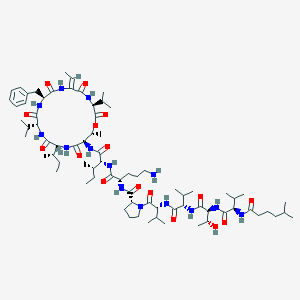
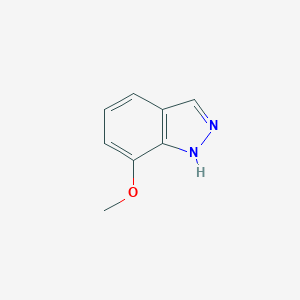
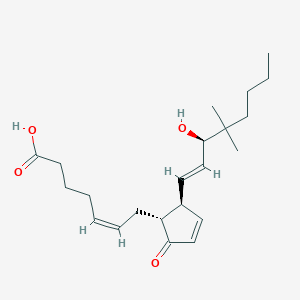
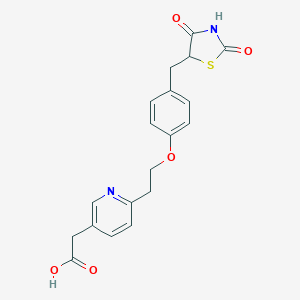
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
